4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid
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Overview
Description
4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid is a chemical compound with the molecular formula C14H8F2O4. This compound is characterized by the presence of two fluorine atoms and two carboxylic acid groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Carboxylation: The carboxylic acid groups are introduced through carboxylation reactions, often using carbon dioxide in the presence of a base like potassium carbonate.
Coupling Reactions: The final step involves coupling the fluorinated benzene rings with carboxylated intermediates using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the fluorination and carboxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with cell surface receptors, altering signal transduction pathways.
Induce Apoptosis: In cancer cells, it may induce programmed cell death through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Carboxy-5-fluorophenyl)phenol
- 4-(3-Carboxy-5-fluorophenyl)picolinic acid
- 4-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid
Uniqueness
4-(3-Carboxy-5-fluorophenyl)-3-fluorobenzoic acid is unique due to the presence of two fluorine atoms and two carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3-carboxy-5-fluorophenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-10-4-8(3-9(5-10)14(19)20)11-2-1-7(13(17)18)6-12(11)16/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIZAAIEALBWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690898 |
Source
|
Record name | 2',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-42-2 |
Source
|
Record name | 2',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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